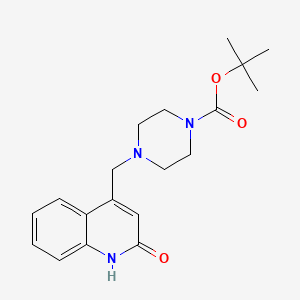
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a quinoline derivative. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the quinoline derivative: The quinoline derivative can be synthesized through a series of reactions starting from commercially available aniline derivatives. The key steps include cyclization and oxidation reactions to form the quinoline core.
Substitution on the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction. tert-Butyl piperazine-1-carboxylate is reacted with the quinoline derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form hydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is unique due to the presence of both the quinoline and piperazine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
1159826-01-3 |
|---|---|
Fórmula molecular |
C19H25N3O3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-oxo-1H-quinolin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-10-8-21(9-11-22)13-14-12-17(23)20-16-7-5-4-6-15(14)16/h4-7,12H,8-11,13H2,1-3H3,(H,20,23) |
Clave InChI |
KBXRHCXKJSMSEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
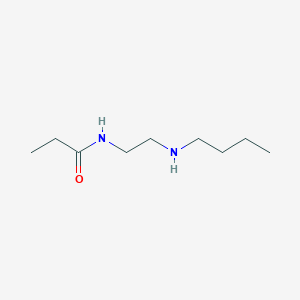

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
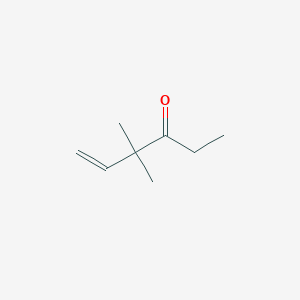
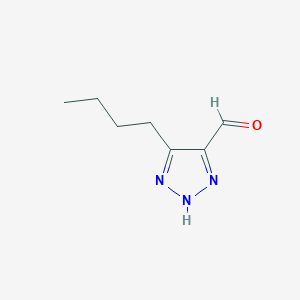
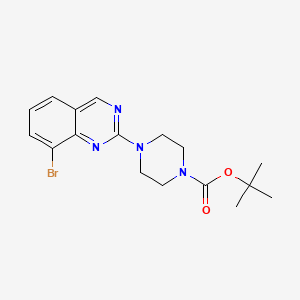
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
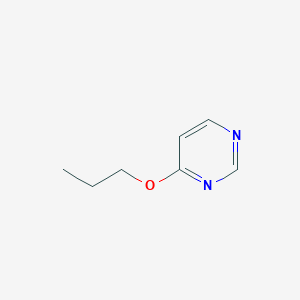
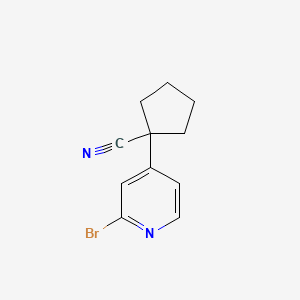
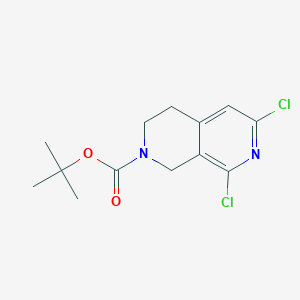
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
